5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
Description
Properties
CAS No. |
2140305-34-4 |
|---|---|
Molecular Formula |
C6H11ClN4 |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-1-2-6-9-8-4-10(6)3-5;/h4-5H,1-3,7H2;1H |
InChI Key |
LNEWXKQWSASFGW-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl |
Canonical SMILES |
C1CC2=NN=CN2CC1N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a triazole derivative in the presence of a dehydrating agent[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit antidepressant properties. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. A study demonstrated that modifications to the triazole ring enhance the binding affinity to serotonin receptors, suggesting potential as novel antidepressants .
Anticancer Properties
Compounds similar to 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine have shown promise in cancer treatment. For instance, triazole derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies revealed that these compounds can effectively reduce cell viability in various cancer cell lines by targeting specific signaling pathways associated with cell proliferation .
Antimicrobial Activity
The antimicrobial potential of triazolo-pyridine derivatives has been explored extensively. Research suggests that these compounds exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membrane integrity or inhibition of essential enzymatic pathways within the pathogens .
Enzyme Inhibition Studies
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride has been utilized in enzyme inhibition studies. It serves as a scaffold for designing inhibitors targeting various enzymes involved in metabolic processes. For example, studies have focused on its role as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways associated with inflammation and cardiovascular diseases .
Neuroprotective Effects
Investigations into the neuroprotective effects of this compound have gained traction due to its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity by modulating glutamate receptor activity and enhancing neurotrophic factor signaling .
Case Studies
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its partially hydrogenated pyridine ring and triazole fusion. Below is a comparative analysis with closely related derivatives:
Physicochemical Properties
- Solubility : The hemihydrochloride salt form of the target compound improves aqueous solubility compared to free bases like [1,2,4]Triazolo[4,3-a]pyridin-6-amine, which may require organic solvents for dissolution .
- Stability : Partial hydrogenation in the pyridine ring reduces ring strain, enhancing thermal stability relative to fully aromatic analogues .
Pharmacological Relevance
- Aromatic vs. Hydrogenated Cores : Fully aromatic triazolopyridines (e.g., [1,2,4]Triazolo[4,3-a]pyridin-6-amine) are often used in kinase inhibitors due to planar binding motifs, whereas hydrogenated derivatives may improve metabolic stability .
- Substituent Effects : The phenyl-substituted analogue (10-F214552) demonstrates how lipophilic groups can modulate blood-brain barrier penetration, a critical factor in CNS drug development .
Commercial and Research Availability
The target compound is more widely available in bulk quantities compared to specialized derivatives like 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, which is listed as discontinued by CymitQuimica . Suppliers emphasize industrial-scale production, whereas analogues such as [1,2,4]Triazolo[1,5-a]pyridin-8-amine (CAS 31052-95-6) are stocked in smaller quantities (1–5 g) for research purposes .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
- Molecular Formula : C₆H₈ClN₄
- Molecular Weight : 164.61 g/mol
- CAS Number : 1307237-49-5
- Purity : Typically >98% (HPLC)
Synthesis
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves various synthetic routes that utilize nitrogen nucleophiles and cyclization reactions. Recent studies have shown that the use of hydrochloride salts can enhance yields and reduce by-product formation during synthesis .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives. For instance:
- Study Findings : Compounds derived from this scaffold demonstrated moderate activity against various bacterial strains. In comparative tests against established antibiotics like Streptomycin and Nystatin, the triazolo derivatives showed varying degrees of efficacy .
Anti-inflammatory Activity
Research has indicated that certain derivatives exhibit anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS). While some compounds showed promising results in reducing iNOS activity, others were less effective compared to traditional anti-inflammatory agents .
Anticancer Potential
The anticancer potential of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin derivatives has been explored in vitro. The compounds were tested against various cancer cell lines with results indicating selective cytotoxicity towards certain types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity of synthesized triazolo derivatives.
- Methodology : Compounds were tested against Gram-positive and Gram-negative bacteria.
- Results : Compounds exhibited a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against different strains .
- Anti-inflammatory Activity Assessment :
- Cytotoxicity Evaluation in Cancer Cells :
Data Table
| Biological Activity | Test Methodology | Results Summary |
|---|---|---|
| Antimicrobial | MIC testing against bacterial strains | MIC values between 32-128 µg/mL |
| Anti-inflammatory | iNOS inhibition assay | Significant reduction in iNOS levels |
| Anticancer | MTT cytotoxicity assay | IC50 values as low as 10 µM |
Q & A
Q. What synthetic strategies are optimal for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride?
Methodological Answer : The compound can be synthesized via condensation reactions using tert-butoxycarbonyl (Boc)-protected intermediates. For example, 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)butyric acid (Formula II) can be condensed with triazolo-pyrazine derivatives (Formula III) in the presence of a catalyst (e.g., Formula V) to form intermediates like Formula IV. Subsequent deprotection yields the target amine, which is then converted to the hemihydrochloride salt . Key considerations include catalyst selection (e.g., coupling agents like HATU or EDCI) and stoichiometric control during salt formation to ensure the correct HCl ratio.
Q. How can the crystalline structure and purity of this compound be validated?
Methodological Answer : X-ray diffraction (XRD) is the gold standard for confirming crystalline structure, as demonstrated in analogous triazolo-pyrazine hydrochloride salts . Purity can be assessed via HPLC (using C18 columns and UV detection at 210–254 nm) coupled with mass spectrometry (LC-MS) to detect impurities. For example, impurity profiling of related compounds (e.g., sitagliptin intermediates) requires gradient elution with mobile phases like acetonitrile/ammonium formate buffer .
Q. What analytical techniques are critical for characterizing its physicochemical properties?
Methodological Answer :
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition temperatures.
- Solubility : Use shake-flask methods in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.
- pKa determination : Potentiometric titration or capillary electrophoresis .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?
Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective for resolving enantiomers. For instance, the (R)-configuration in analogous intermediates (e.g., Formula I) was confirmed using a hexane/isopropanol mobile phase with 0.1% trifluoroacetic acid . Alternative approaches include asymmetric catalysis (e.g., chiral Brønsted acids) during the condensation step to minimize racemization .
Q. What strategies mitigate instability during storage or formulation?
Methodological Answer :
Q. How should researchers address contradictory data in impurity profiling?
Methodological Answer : Discrepancies often arise from varying synthetic routes or purification methods. For example, residual trifluoromethyl impurities in sitagliptin intermediates require orthogonal validation:
LC-MS/MS to identify trace impurities.
NMR (1H/19F) to confirm structural assignments.
Spiking experiments with reference standards (e.g., Impurity B/C) to quantify unknowns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
